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Compound of Interest

Compound Name:
2,6,6-Trimethylcyclohexene-1-

methanol

Cat. No.: B021975 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2,6,6-trimethylcyclohexene-1-methanol, also known as β-cyclogeraniol, is a monoterpenoid

alcohol. As a volatile organic compound, it is of interest in various fields, including fragrance,

biofuel, and as a potential chiral building block in organic synthesis. Nuclear Magnetic

Resonance (NMR) spectroscopy is an essential analytical technique for the structural

elucidation and purity assessment of such compounds. This application note provides a

detailed protocol for the NMR analysis of 2,6,6-trimethylcyclohexene-1-methanol and

presents its characteristic ¹H and ¹³C NMR data.

Chemical Structure
The chemical structure of 2,6,6-trimethylcyclohexene-1-methanol is presented below, with

atoms numbered for unambiguous NMR signal assignment.
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Structure of 2,6,6-trimethylcyclohexene-1-methanol
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Caption: Numbered structure of 2,6,6-trimethylcyclohexene-1-methanol.

Experimental Protocols
A general workflow for the preparation and analysis of a volatile organic compound like 2,6,6-
trimethylcyclohexene-1-methanol by NMR spectroscopy is outlined below.
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General Workflow for NMR Analysis

Sample Preparation

Data Acquisition

Data Processing

Weigh 5-10 mg of sample

Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3)

Filter through glass wool plug into NMR tube

Insert sample into spectrometer

Lock on deuterium signal

Shim for magnetic field homogeneity

Acquire 1H and 13C NMR spectra

Fourier Transform

Phase Correction

Baseline Correction

Reference to TMS (0 ppm)

Click to download full resolution via product page

Caption: Workflow for NMR sample preparation and data acquisition.
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Detailed Methodology
1. Sample Preparation:

Analyte: 2,6,6-trimethylcyclohexene-1-methanol (5-10 mg for ¹H NMR; 20-50 mg for ¹³C

NMR).

Solvent: Chloroform-d (CDCl₃, 99.8% D) is a common choice. Other deuterated solvents can

be used depending on the solubility of the analyte and the desired chemical shift reference.

Use approximately 0.6-0.7 mL of the solvent.

Procedure:

Accurately weigh the desired amount of 2,6,6-trimethylcyclohexene-1-methanol into a

clean, dry vial.

Add the deuterated solvent to the vial and gently swirl to dissolve the sample completely.

To remove any particulate matter which can degrade the quality of the NMR spectrum,

filter the solution through a small plug of glass wool packed into a Pasteur pipette directly

into a clean, dry 5 mm NMR tube.

Cap the NMR tube securely to prevent evaporation of the volatile sample and solvent.

For quantitative analysis, an internal standard with a known concentration can be added.

Tetramethylsilane (TMS) is often used as a chemical shift reference (δ = 0.00 ppm).

2. NMR Data Acquisition:

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

better signal dispersion.

¹H NMR Parameters (Typical):

Pulse Program: A standard single-pulse sequence (e.g., zg30).

Number of Scans: 8 to 16 scans are typically sufficient.
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Relaxation Delay (d1): 1-5 seconds.

Acquisition Time (aq): 2-4 seconds.

Spectral Width (sw): A range of approximately 10-12 ppm is usually adequate.

¹³C NMR Parameters (Typical):

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of

scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

Relaxation Delay (d1): 2 seconds.

Acquisition Time (aq): 1-2 seconds.

Spectral Width (sw): A range of approximately 200-220 ppm is typical.

3. Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Perform phase correction to ensure all peaks are in the absorptive mode.

Apply baseline correction to obtain a flat baseline.

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C

spectra. If TMS is not used, the residual solvent peak can be used as a reference (e.g.,

CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

Data Presentation
The following tables summarize the expected ¹H and ¹³C NMR spectral data for 2,6,6-
trimethylcyclohexene-1-methanol based on available literature and spectral databases.

Specific chemical shifts and coupling constants can vary slightly depending on the solvent,

concentration, and temperature. The data presented here is referenced from a study by D.
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Behr, I. Wahlberg, and C. R. Enzell in Acta Chemica Scandinavica B 31 (1977) 793, and

spectral databases.

Table 1: ¹H NMR Data for 2,6,6-trimethylcyclohexene-1-methanol in CDCl₃

Signal
Assignment
(Proton)

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

H7 (CH₂OH) ~4.15 s - 2H

OH Variable br s - 1H

H3 ~2.00 m - 2H

H4 ~1.60 m - 2H

H5 ~1.45 m - 2H

C8-H (CH₃) ~1.70 s - 3H

C9, C10-H (2 x

CH₃)
~1.00 s - 6H

s = singlet, br s = broad singlet, m = multiplet

Table 2: ¹³C NMR Data for 2,6,6-trimethylcyclohexene-1-methanol in CDCl₃
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Signal Assignment (Carbon) Chemical Shift (δ, ppm)

C1 ~135.0

C2 ~129.0

C3 ~39.0

C4 ~19.0

C5 ~33.0

C6 ~34.0

C7 (CH₂OH) ~60.0

C8 (CH₃) ~23.0

C9, C10 (2 x CH₃) ~28.0

Conclusion
This application note provides a comprehensive guide for the NMR spectroscopic analysis of

2,6,6-trimethylcyclohexene-1-methanol. The detailed experimental protocol and the

tabulated spectral data serve as a valuable resource for researchers in the fields of natural

product chemistry, organic synthesis, and quality control, enabling the unambiguous

identification and characterization of this important terpenoid alcohol. The provided workflow

and methodologies can be adapted for the analysis of other volatile organic compounds.

To cite this document: BenchChem. [Application Note: NMR Spectroscopic Analysis of 2,6,6-
trimethylcyclohexene-1-methanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b021975#nmr-spectroscopy-of-2-6-6-
trimethylcyclohexene-1-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b021975?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b021975?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

